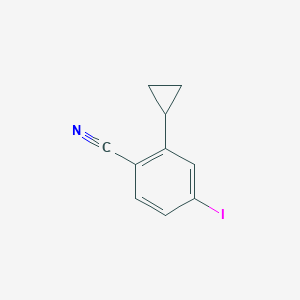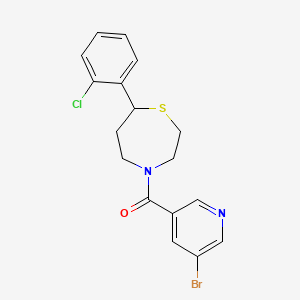
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BCTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTM is a heterocyclic compound that contains both pyridine and thiazepane rings. It has a molecular formula of C18H14BrClN2OS and a molecular weight of 426.74 g/mol.
Wirkmechanismus
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone binds to the SH3 domain of Crk through a covalent bond with a cysteine residue. This interaction disrupts the protein-protein interaction between Crk and its binding partners, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to have effects on various cellular processes, including cell adhesion, migration, and invasion. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone as a chemical probe is its specificity for the SH3 domain of Crk. This allows for the selective disruption of Crk-mediated protein-protein interactions without affecting other cellular processes. However, one limitation of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Zukünftige Richtungen
Future research on (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could focus on its potential applications in the development of novel cancer therapies. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could be used as a lead compound for the development of small molecule inhibitors of Crk-mediated signaling pathways. Additionally, further studies could be conducted to evaluate the potential toxicity and off-target effects of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone in vivo.
Synthesemethoden
The synthesis of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-chlorophenyl isothiocyanate in the presence of triethylamine to form the corresponding thiourea. This intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid to form the final product, (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a chemical probe for studying the role of protein-protein interactions. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes such as cell adhesion and migration.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHYHPSTPPXCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

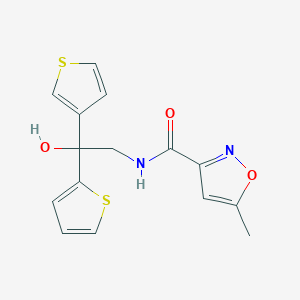

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
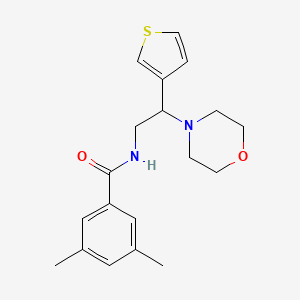
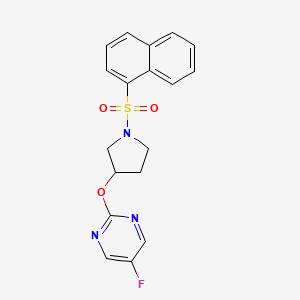
![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)
![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2791820.png)
